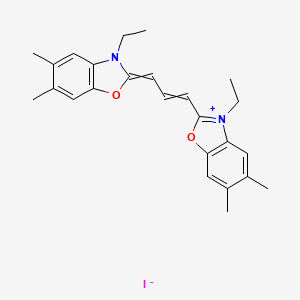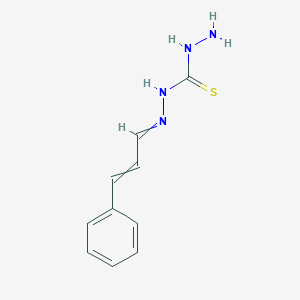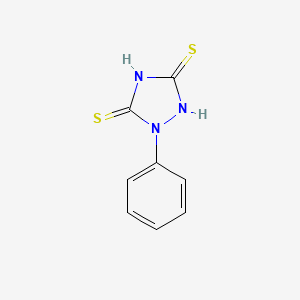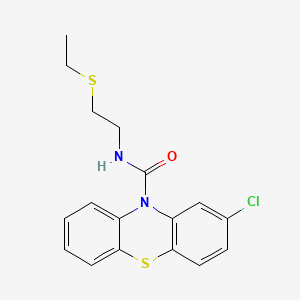![molecular formula C13H17Br2NO B14643248 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol CAS No. 52702-75-7](/img/structure/B14643248.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of bromine atoms and a cyclohexylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a cyclohexylamino group. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where the brominated phenol is reacted with cyclohexylamine under suitable conditions to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols.
Substitution: Phenolic derivatives with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclohexylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-[(4-chlorophenylimino)methyl]phenol
- 2,4-Dibromo-6-[(2,4-dimethylphenylimino)methyl]phenol
- 2,4-Dibromo-6-[(3-methoxyphenylimino)methyl]phenol
Uniqueness
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
52702-75-7 |
|---|---|
Molekularformel |
C13H17Br2NO |
Molekulargewicht |
363.09 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C13H17Br2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h6-7,11,16-17H,1-5,8H2 |
InChI-Schlüssel |
GQCQBHIXPZFKGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)






![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)



